molecular formula C12H11F3O3 B157145 Ethyl (3-trifluoromethylbenzoyl)acetate CAS No. 1717-42-6

Ethyl (3-trifluoromethylbenzoyl)acetate

Cat. No.: B157145
CAS No.: 1717-42-6
M. Wt: 260.21 g/mol
InChI Key: YCHPVUWFIZXXPI-UHFFFAOYSA-N
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Biological Activity

Ethyl (3-trifluoromethylbenzoyl)acetate, a compound characterized by its trifluoromethyl group and its potential applications in medicinal chemistry, has garnered attention for its biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide an in-depth understanding of the compound's biological properties.

Chemical Structure and Properties

This compound has the chemical formula C12H11F3O3C_{12}H_{11}F_3O_3 and is recognized for its unique trifluoromethyl substituent, which can significantly influence its biological activity. The compound's structure can be represented as follows:

Ethyl 3 trifluoromethylbenzoyl acetateC12H11F3O3\text{Ethyl 3 trifluoromethylbenzoyl acetate}\rightarrow \text{C}_{12}\text{H}_{11}\text{F}_3\text{O}_3

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study focused on thiosemicarbazide derivatives derived from 3-trifluoromethylbenzoic acid hydrazide demonstrated significant antibacterial activity against various strains of bacteria, particularly Gram-positive bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives were as low as 1.95 µg/mL against Staphylococcus spp., except for methicillin-resistant S. aureus (MRSA), which had an MIC of 3.9 µg/mL.
  • The Minimum Bactericidal Concentration (MBC) for these compounds ranged up to 1000 µg/mL, indicating bacteriostatic effects with an MBC/MIC ratio greater than 4 .

Table 1: Antibacterial Activity of Thiosemicarbazide Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Activity
3a1.951000Bacteriostatic
3b7.8-31.25>1000Low activity
3c0.479Not reportedModerate activity
3d0.555Not reportedModerate activity
3e7.81>1000Low activity

Antiparasitic Activity

The antiparasitic potential of this compound derivatives was also evaluated. One study highlighted that certain derivatives exhibited superior anthelmintic activity compared to standard treatments like albendazole.

Case Study:

  • Compound 4 demonstrated an LC50 value of 0.37 mg/mL , outperforming the LC50 of 14.77 mg/mL for compound 3a and 19.24 mg/mL for albendazole, indicating a promising alternative for treating parasitic infections .

The biological activity of this compound and its derivatives is believed to stem from their ability to interact with microbial cell membranes and inhibit critical metabolic pathways. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent biological effects.

Safety and Toxicity

While the antimicrobial and antiparasitic potentials are promising, safety profiles remain crucial. Preliminary data suggest that some derivatives exhibit low toxicity at therapeutic concentrations; however, comprehensive toxicological assessments are necessary to establish safety margins before clinical applications .

Properties

IUPAC Name

ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)12(13,14)15/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHPVUWFIZXXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366376
Record name Ethyl (3-trifluoromethylbenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1717-42-6
Record name Ethyl (3-trifluoromethylbenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1.96 g (0.0275 mol) sodium ethoxide (95%) and 22 ml ethanol was stirred 20 minutes at room temperature and was then cooled with an ice bath. 3.65 g (0.025 mol) diethyloxalate followed by 4.7 g (0.025 mol) 1-(3-trifluoromethyl-phenyl)-ethanone were added slowly. The mixture was stirred for 30 min. at 0-5° C., then allowed to warm to room temperature and additional 25 ml ethanol were added. After 1 d at room temperature the solvent was evaporated. Water and diethylether were added to the residue. The organic phase was separated and the aqueous phase was extracted one more time with diethyl ether. The aqueous phase was acidified with 2M HCl to pH2 and extracted three times with diethyl ether. The combined organic phases were dried over magnesium sulfate, the solvent was evaporated and the residue triturated with petrol ether to give 5.35 g (0.0185 mol) 3-oxo-3-(3-trifluoromethyl-phenyl)-propionic acid ethyl ester.
Quantity
1.96 g
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22 mL
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3.65 g
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4.7 g
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25 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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